molecular formula C9H8N4O3 B8702419 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one CAS No. 97538-37-9

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B8702419
CAS No.: 97538-37-9
M. Wt: 220.18 g/mol
InChI Key: KQHAMBITCFATGC-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

97538-37-9

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

5-methyl-2-(3-nitrophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C9H8N4O3/c1-6-10-9(14)12(11-6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,10,11,14)

InChI Key

KQHAMBITCFATGC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, warm (40° C.) solution of 66.2 g (0.37 mole) of acetaldehyde 3-nitrophenylhydrazone (compound 40, FIG. 5) in one liter of acetic acid was added a solution of 30.0 g (0.37 mole) of potassium cyanate in 75 ml of water. The reaction mixture was cooled to 20° C. and stirred for 30 minutes. An aqueous 5% sodium hypochlorite solution (600 ml) was added to the mixture during a 30 minute period while maintaining a temperature of 20° C. A precipitate formed during the addition. After this addition was complete, the mixture was diluted with one liter of water and was filtered; the filtrate was saved for further use. The filter cake was triturated with a solution of ethyl acetate:n-heptane (1:1) and was filtered. The solid thus collected was dried under reduced pressure to yield 52.4 g of 4,5-dihydro-3-methyl-1-(3-nitrophenyl)-1,2,4-triazol-5(1H)-one.
Name
acetaldehyde 3-nitrophenylhydrazone
Quantity
66.2 g
Type
reactant
Reaction Step One
Name
compound 40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

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